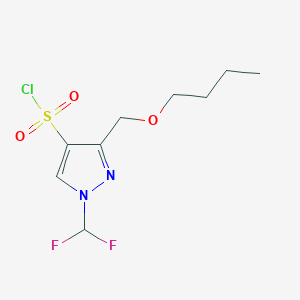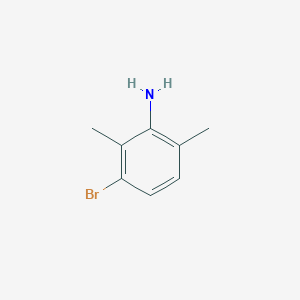
3-Bromo-2,6-dimethylaniline
描述
3-Bromo-2,6-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at the 3rd position are replaced by a bromine atom and the hydrogen atoms at the 2nd and 6th positions are replaced by methyl groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
作用机制
Target of Action
3-Bromo-2,6-dimethylaniline is an organic compound It’s known that aniline derivatives can interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
Aniline and its derivatives are known to undergo metabolic activation via N-hydroxylation of their amino groups . It’s plausible that this compound might undergo similar metabolic transformations, leading to interactions with its targets.
Biochemical Pathways
Aniline and its derivatives are known to be involved in various biochemical reactions, including those related to drug metabolism and detoxification .
Pharmacokinetics
They are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
Aniline and its derivatives can cause various biological effects, including methemoglobinemia, a condition where an abnormal amount of methemoglobin is produced .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2,6-dimethylaniline can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in a solvent such as acetic acid or chloroform at a controlled temperature to ensure selective bromination at the 3rd position .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves continuous flow reactors and automated systems to control the reaction parameters precisely. The use of safer brominating agents and solvents is also considered to minimize environmental impact .
化学反应分析
Types of Reactions: 3-Bromo-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom in this compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2,6-Dimethylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
3-Bromo-2,6-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
相似化合物的比较
2,6-Dimethylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-N,N-dimethylaniline: Contains an additional methyl group on the nitrogen atom, altering its chemical properties and reactivity.
4-Bromo-2,6-dimethylaniline: The bromine atom is at the 4th position, leading to different reactivity patterns in electrophilic aromatic substitution reactions
Uniqueness: 3-Bromo-2,6-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
属性
IUPAC Name |
3-bromo-2,6-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRMPGSFIAVSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
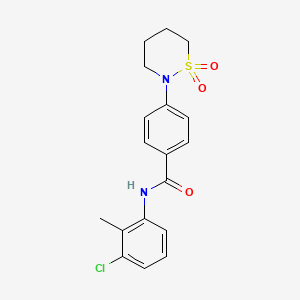
![5-Fluoro-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2819290.png)
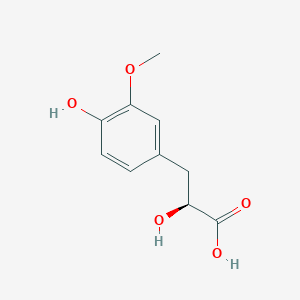
![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)
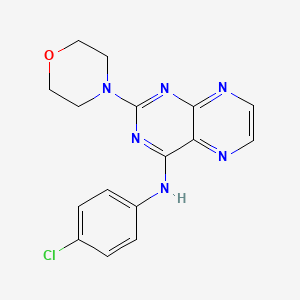
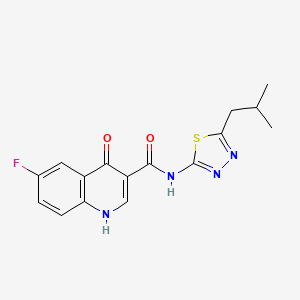
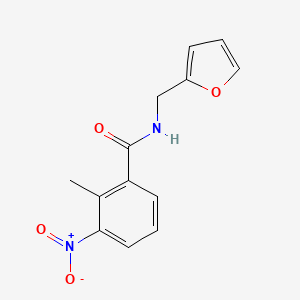
![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)
![4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)
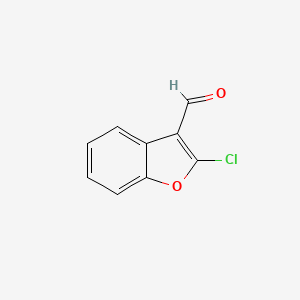
![4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2819306.png)

